4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide
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Overview
Description
4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENESULFONAMIDE is a complex organic compound that features a unique structure comprising two thiazole rings and a benzenesulfonamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.
Coupling of Thiazole Rings: The two thiazole rings are then coupled using a suitable linker, such as a diamine, under basic conditions.
Introduction of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino-substituted thiazole derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(2-AMINO-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENESULFONAMIDE: Similar structure but lacks the methyl group on the thiazole ring.
4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZOIC ACID: Similar structure but with a carboxylic acid group instead of the sulfonamide group.
Uniqueness
The presence of the benzenesulfonamide group in 4-{[4-(2-AMINO-4-METHYL-1,3-THIAZOL-5-YL)-1,3-THIAZOL-2-YL]AMINO}BENZENESULFONAMIDE imparts unique chemical and biological properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
5744-17-2 |
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Molecular Formula |
C13H13N5O2S3 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[[4-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H13N5O2S3/c1-7-11(22-12(14)16-7)10-6-21-13(18-10)17-8-2-4-9(5-3-8)23(15,19)20/h2-6H,1H3,(H2,14,16)(H,17,18)(H2,15,19,20) |
InChI Key |
IUTRDKUXDKXXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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